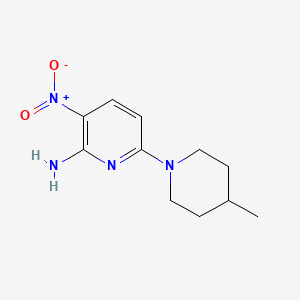

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis to produce the desired product.Molecular Structure Analysis

The molecular structure of compounds similar to “6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine” has been characterized using X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of a related compound, (2- ( (6-Chloropyridin-3-yl)methoxy)-5-methylphenyl) (p-tolyl)methanone, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding.Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. For example, the synthesis of bromophenols involves bromination and demethylation steps , while the synthesis of a Schiff base compound involves a condensation reaction.Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions

The compound has been utilized in the selective vicarious nucleophilic amination of 3-nitropyridines, highlighting a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. This process involves the amination of nine 3-nitropyridine compounds and 4-nitroisoquinoline, achieving moderate to good yields. The use of hydroxylamine and 4-amino-1,2,4-triazole as amination reagents underscores the versatility of this approach in synthesizing aminated products, providing a straightforward pathway for obtaining almost pure products or better yields depending on the substrate and amination reagent used (Bakke, Svensen, & Trevisan, 2001).

Application in Catalysis

In catalysis, the influence of nitro and amino functionalities on the hydrogenation pathway in hydrodesulfurization (HDS) processes has been studied. Compounds like 2-Methylpyridine and 2-methylpiperidine, which share structural similarities with 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine, have demonstrated significant inhibitory effects on the HDS of dibenzothiophene, revealing the critical role of basic and stable heterocyclic amines in promoting the direct desulfurization pathway (Egorova & Prins, 2006).

Material Science and Biochemistry

The compound's structural components have been explored in material science and biochemistry for their electron spin resonance probe capabilities and fluorescence quenching properties. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related structure, has been identified as an effective β-turn and 310/α-helix inducer in peptides. This functionality underscores the compound's potential as a relatively rigid probe in studying biochemical and material properties (Toniolo, Crisma, & Formaggio, 1998).

Chemical Synthesis and Characterization

The synthetic versatility of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine and related compounds facilitates the preparation of novel structures with potential antitumor, antifungal, and antibacterial activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with significant biological activity, demonstrating the compound's utility in synthesizing pharmacologically active molecules (Titi et al., 2020).

Mechanism of Action

Target of Action

The primary target of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is the serotonin receptor 7 (5-HT7) . This receptor is a protein that, in humans, is encoded by the HTR7 gene. It is involved in several biological and neurological processes.

Mode of Action

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) . This means it binds to the 5-HT7 receptor and reduces its activity. The compound’s interaction with its target leads to changes in the cellular signaling pathways, affecting various biological processes.

properties

IUPAC Name |

6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-4-6-14(7-5-8)10-3-2-9(15(16)17)11(12)13-10/h2-3,8H,4-7H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDITWOYVNQHOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)

![7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B2442831.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)

![2-(1-adamantyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)

![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2442846.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)